molecular formula C14H19NO4 B13019866 6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid

6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid

Cat. No.: B13019866
M. Wt: 265.30 g/mol
InChI Key: VCAUUPHBBYHEIP-UHFFFAOYSA-N
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Description

6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid is a heterocyclic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is part of the nicotinic acid derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid typically involves the reaction of nicotinic acid with 1-(2-methoxyethyl)cyclobutyl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in lipid metabolism, thereby reducing cholesterol levels. Additionally, it may interact with nicotinic acid receptors, leading to anti-inflammatory and vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a nicotinic acid core with a cyclobutyl methoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

6-[[1-(2-methoxyethyl)cyclobutyl]methoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-18-8-7-14(5-2-6-14)10-19-12-4-3-11(9-15-12)13(16)17/h3-4,9H,2,5-8,10H2,1H3,(H,16,17)

InChI Key

VCAUUPHBBYHEIP-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCC1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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